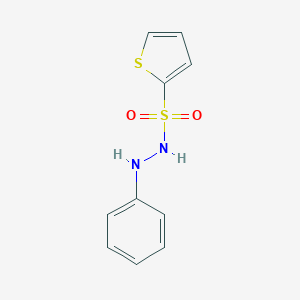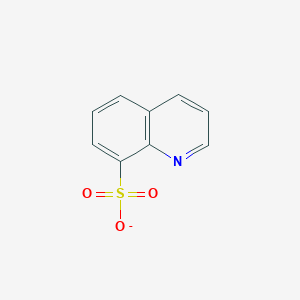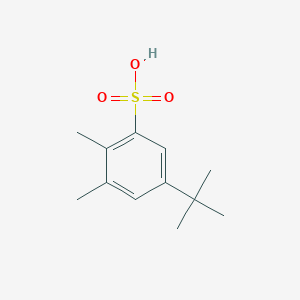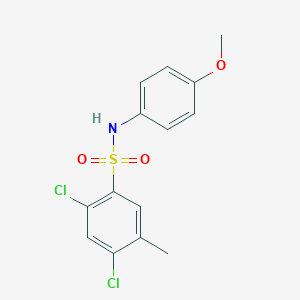
N'-phenyl-2-thiophenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-thiophenesulfonohydrazide, also known as PTSH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonohydrazides and has a molecular formula of C8H8N2O2S2.
Mecanismo De Acción
The exact mechanism of action of N'-phenyl-2-thiophenesulfonohydrazide is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, N'-phenyl-2-thiophenesulfonohydrazide has been shown to regulate glucose metabolism by increasing the expression of insulin receptors.
Biochemical and Physiological Effects:
N'-phenyl-2-thiophenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB. Furthermore, N'-phenyl-2-thiophenesulfonohydrazide has been shown to regulate glucose metabolism by increasing the expression of insulin receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-phenyl-2-thiophenesulfonohydrazide is its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. It also has anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of N'-phenyl-2-thiophenesulfonohydrazide is its low solubility in water, which could make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N'-phenyl-2-thiophenesulfonohydrazide. One direction is to further investigate its anti-tumor activity and its potential use as an anti-cancer agent. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility could also be areas of future research.
Conclusion:
In conclusion, N'-phenyl-2-thiophenesulfonohydrazide is a chemical compound that has potential applications in various fields of research. Its synthesis method has been reported to yield a high purity of N'-phenyl-2-thiophenesulfonohydrazide with a yield of up to 85%. N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential use as an anti-tumor agent, anti-inflammatory agent, and anti-diabetic agent. Its mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and regulate glucose metabolism. N'-phenyl-2-thiophenesulfonohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of N'-phenyl-2-thiophenesulfonohydrazide involves the reaction of 2-thiophenesulfonyl chloride with phenylhydrazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization with ethanol. This method has been reported to yield a high purity of N'-phenyl-2-thiophenesulfonohydrazide with a yield of up to 85%.
Aplicaciones Científicas De Investigación
N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential applications in various fields of research. In the field of medicine, it has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-phenyl-2-thiophenesulfonohydrazide has been studied for its potential use as an anti-diabetic agent by regulating glucose metabolism.
Propiedades
Fórmula molecular |
C10H10N2O2S2 |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
N//'-phenylthiophene-2-sulfonohydrazide |
InChI |
InChI=1S/C10H10N2O2S2/c13-16(14,10-7-4-8-15-10)12-11-9-5-2-1-3-6-9/h1-8,11-12H |
Clave InChI |
FJGGKBWUDFTURU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)